Cas no 127785-64-2 (Aureobasidin A)

Aureobasidin A structure
Aureobasidin A structure
商品名:Aureobasidin A
CAS番号:127785-64-2
MF:C60H92N8O11
メガワット:1101.4195
MDL:MFCD01675341
CID:141551
PubChem ID:9919816

Aureobasidin A 化学的及び物理的性質

名前と識別子

    • Aureobasidin A (9CI)
    • 10,12-tetradecanhexaenylidene]-3,5-dioxo,(2S,4E)
    • 2-[(2S)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichlorotetradeca-2,4,6,8,10,12-hexaenoyl]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-5-hydroxy-3-oxo-2H-pyrrol-2-yl]acetamide
    • AC1O52N9
    • aurantoside B
    • aureobasidin A
    • LY-295337
    • Basifungin
    • Aureobasidin A (AbA)
    • Cyclo[L-Phe-N-methyl-L-Phe-L-Pro-L-aIle-N-methyl-L-Val-L-Leu-N-methyl-β-hydroxy-L-Val-[(3R)-D-Hmp-]-N-methyl-L-Val-]
    • Aureobasidin A,AbA
    • Aureobasidin-A
    • LY295337
    • (2R,3R)-Hmp-MeVal-Phe-MePhe-Pro-alle-MeVal-Leucine-betaHOMeVal
    • (2R,3R)2-Hydroxy-3-methylpentanoic acid-N-methylvaline-Phenylalanine-N-methylphenylalanine-Proline-alloisoleucine-Methylvaline-Leucine-betahydroxy-N-methylvaline
    • HY-P1975
    • R-106-1
    • N-((2R,3R)-2-HYDROXY-3-METHYLVALERYL)-N-METHYL-L-VALYL-L-PHENYLALANYL-N-METHYL-L-PHENYLALANYL-L-PROLYL-L-ALLOISOLEUCYL-N-METHYL-L-VALYL-L-LEUCYL-3-HYDROXY-N-METHYL-L-VALINE .ALPHA.(SUB 1)-LACTONE
    • Q27292033
    • CHEMBL1793802
    • Basifungin [USAN:INN]
    • N-((2R,3R)-2-Hydroxy-3-methylvaleryl)-N-methyl-L-valyl-L-phenylalanyl-N-methyl-L-phenylalanyl-L-prolyl-L-alloisoleucyl-N-methyl-L-valyl-L-leucyl-3-hydroxy-N-methyl-L-valine alpha1-lactone
    • MS-31962
    • UNII-VV0USO6I6U
    • BDBM50408926
    • BASIFUNGIN [USAN]
    • DTXSID201017531
    • Basifungin; AbA
    • VV0USO6I6U
    • Ly 295337
    • CS-0104069
    • NK-204
    • R106 1
    • Basifungin (USAN/INN)
    • SCHEMBL301215
    • NK 204
    • NS00011675
    • (3S,6S,9S,12R,15S,18S,21S,24S,27S)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
    • 127785-64-2
    • R106-1
    • BASIFUNGIN [INN]
    • Aureobasidin A pound notAbA
    • Valine, 3-hydroxy-N-(N-(N-(N-(1-(N-(N-(N-(2-hydroxy-3-methyl-1-oxopentyl)-N-methylvalyl)phenylalanyl)-N-methylphenylalanyl)prolyl)alloisoleucyl)-N-methylvalyl)leucyl)-N-methyl-, alpha-1-lactone
    • D03057
    • F90311
    • Aureobasidin A(Basifungin)?
    • DA-50942
    • Aureobasidin A
    • MDL: MFCD01675341
    • インチ: 1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46-,47+,48+,49+,50-/m1/s1
    • InChIKey: RLMLFADXHJLPSQ-QKCBWMAHSA-N
    • ほほえんだ: O=C1[C@]2([H])C([H])([H])C([H])([H])C([H])([H])N2C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])OC([C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N1[H])=O)=O)=O)=O)=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 1100.68855578 g/mol
  • どういたいしつりょう: 1100.68855578 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 11
  • 重原子数: 79
  • 回転可能化学結合数: 13
  • 複雑さ: 2110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.5
  • ぶんしりょう: 1101.4
  • トポロジー分子極性表面積: 235

じっけんとくせい

  • 密度みつど: 1.19
  • ふってん: 1229.1°C at 760 mmHg
  • フラッシュポイント: 697.1°C
  • 屈折率: 1.574
  • PSA: 245.85000
  • LogP: 4.88900

Aureobasidin A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9267-50 mg
Basifungin
127785-64-2 99.79%
50mg
¥13997.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A98360-1mg
Aureobasidin A (9CI)
127785-64-2 95%
1mg
¥2122.0 2021-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9267-10 mg
Basifungin
127785-64-2 99.79%
10mg
¥5187.00 2022-04-26
TargetMol Chemicals
T9267-5 mg
Aureobasidin A
127785-64-2 99.79%
5mg
¥ 3,477 2023-07-11
TargetMol Chemicals
T9267-500 mg
Aureobasidin A
127785-64-2 99.79%
500MG
¥ 47,266 2023-07-11
TargetMol Chemicals
T9267-100 mg
Aureobasidin A
127785-64-2 99.79%
100MG
¥ 20,997 2023-07-11
ChemScence
CS-0104069-10mg
Aureobasidin A
127785-64-2 99.01%
10mg
$580.0 2022-04-28
1PlusChem
1P009W88-25mg
Basifungin
127785-64-2 ≥98%
25mg
$902.00 2023-12-25
TargetMol Chemicals
T9267-200mg
Aureobasidin A
127785-64-2 99.79%
200mg
¥ 30565 2023-09-15
Aaron
AR009WGK-5mg
Basifungin
127785-64-2 99%
5mg
$63.00 2025-02-12

Aureobasidin A 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:127785-64-2)Aureobasidin A
A1011037
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):188.0/489.0/727.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:127785-64-2)Basifungin
GL55
清らかである:97%+
はかる:100mg
価格 ($):問い合わせ